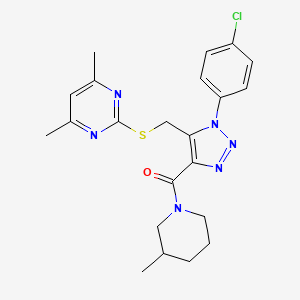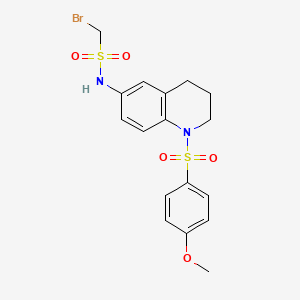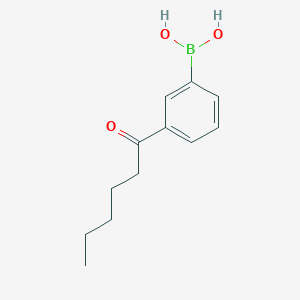![molecular formula C12H9Cl2NO B14138626 2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
2-Chloro-5-[(4-chlorophenyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)amino]-6-chlorophenol is an aromatic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a chlorinated phenol group and an amino group attached to a chlorinated benzene ring. This compound is known for its potential biological activities and is used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-6-chlorophenol typically involves the reaction of 4-chloroaniline with 2,4-dichlorophenol under specific conditions. One common method includes:
Nitration: 4-chloroaniline is nitrated to form 4-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 4-chloro-2-aminophenol is then coupled with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide to yield 3-[(4-Chlorophenyl)amino]-6-chlorophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)amino]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 3-[(4-Chlorophenyl)amino]-6-chloroaniline.
Substitution: Formation of various substituted phenols and anilines.
Scientific Research Applications
3-[(4-Chlorophenyl)amino]-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 3-[(4-Chlorophenyl)amino]-6-chlorophenol.
2,4-Dichlorophenol: Another precursor used in the synthesis.
3-Amino-6-chlorophenol: A structurally similar compound with different biological activities.
Uniqueness
3-[(4-Chlorophenyl)amino]-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and amino substitution make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-chloro-5-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12(16)7-10/h1-7,15-16H |
InChI Key |
SGOLFGGKFTYKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


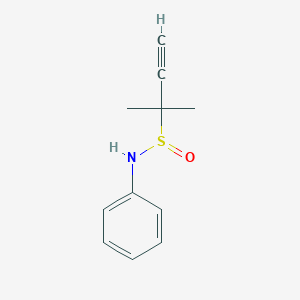
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
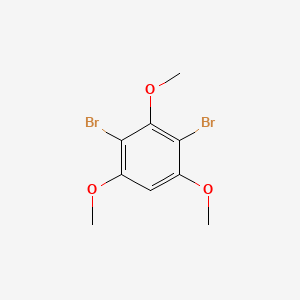
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
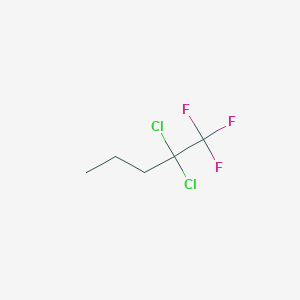
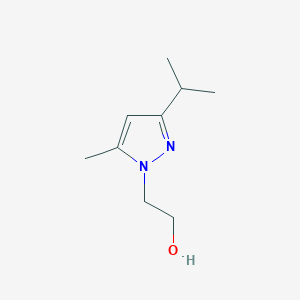
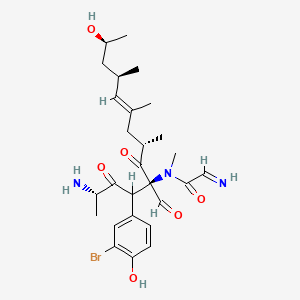
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
